Cas no 88404-22-2 (N-(tert-Butyloxy)carbonyl-L-thyroxine)

N-(tert-Butyloxy)carbonyl-L-thyroxine Chemical and Physical Properties
Names and Identifiers
-
- N-(tert-Butyloxy)carbonyl-L-thyroxine
- (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-(4-(4-HYDROXY-3,5-DIIODOPHENOXY)-3,5-DIIODOPHENYL)PROPANOIC ACID
- UFXHMKCFGLKNNF-HNNXBMFYSA-N
- 88404-22-2
- AKOS030238905
- W18854
- SCHEMBL8417806
- boc-l-thyroxine
- AS-63334
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid
- N-BOC-thyroxine
- (2S)-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- DB-255497
- N-[(1,1-Dimethylethoxy)carbonyl]-O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine
-
- MDL: MFCD02682290
- Inchi: InChI=1S/C20H19I4NO6/c1-20(2,3)31-19(29)25-15(18(27)28)6-9-4-13(23)17(14(24)5-9)30-10-7-11(21)16(26)12(22)8-10/h4-5,7-8,15,26H,6H2,1-3H3,(H,25,29)(H,27,28)/t15-/m0/s1
- InChI Key: UFXHMKCFGLKNNF-HNNXBMFYSA-N
- SMILES: CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O
Computed Properties
- Exact Mass: 876.7391g/mol
- Monoisotopic Mass: 876.7391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 31
- Rotatable Bond Count: 8
- Complexity: 609
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.3
- Topological Polar Surface Area: 105Ų
N-(tert-Butyloxy)carbonyl-L-thyroxine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D771632-250mg |
N-(tert-Butyloxy)carbonyl-L-thyroxine |
88404-22-2 | 95% | 250mg |
$420 | 2024-06-06 | |
eNovation Chemicals LLC | D771632-100mg |
N-(tert-Butyloxy)carbonyl-L-thyroxine |
88404-22-2 | 95% | 100mg |
$235 | 2024-06-06 | |
Key Organics Ltd | AS-63334-100MG |
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid |
88404-22-2 | >95% | 100mg |
£251.69 | 2025-02-08 | |
A2B Chem LLC | AH88548-100mg |
N-(tert-Butyloxy)carbonyl-L-thyroxine |
88404-22-2 | 96% | 100mg |
$210.00 | 2024-04-19 | |
1PlusChem | 1P00GX2C-250mg |
N-(tert-Butyloxy)carbonyl-L-thyroxine |
88404-22-2 | 96% | 250mg |
$342.00 | 2024-04-20 | |
eNovation Chemicals LLC | D771632-500mg |
N-(tert-Butyloxy)carbonyl-L-thyroxine |
88404-22-2 | 95% | 500mg |
$735 | 2024-06-06 | |
eNovation Chemicals LLC | D771632-500mg |
N-(tert-Butyloxy)carbonyl-L-thyroxine |
88404-22-2 | 95% | 500mg |
$1045 | 2025-02-28 | |
TRC | B693705-2.5g |
N-(tert-Butyloxy)carbonyl-L-thyroxine |
88404-22-2 | 2.5g |
$ 1281.00 | 2023-09-08 | ||
TRC | B693705-250mg |
N-(tert-Butyloxy)carbonyl-L-thyroxine |
88404-22-2 | 250mg |
$ 161.00 | 2023-09-08 | ||
Aaron | AR00GXAO-250mg |
N-(tert-Butyloxy)carbonyl-L-thyroxine |
88404-22-2 | 96% | 250mg |
$375.00 | 2023-12-14 |
N-(tert-Butyloxy)carbonyl-L-thyroxine Related Literature
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
Additional information on N-(tert-Butyloxy)carbonyl-L-thyroxine
N-(tert-Butyloxy)carbonyl-L-thyroxine: A Comprehensive Overview
The compound with CAS No. 88404-22-2, commonly referred to as N-(tert-Butyloxy)carbonyl-L-thyroxine, is a significant molecule in the field of endocrinology and medicinal chemistry. This compound is a derivative of L-thyroxine, a naturally occurring thyroid hormone, and has been extensively studied for its potential applications in treating thyroid-related disorders. The tert-butyloxy carbonyl group attached to the thyroxine molecule introduces unique chemical properties that enhance its stability and bioavailability, making it a promising candidate for therapeutic use.
Recent studies have highlighted the importance of N-(tert-Butyloxy)carbonyl-L-thyroxine in addressing hypothyroidism, a condition characterized by insufficient production of thyroid hormones. Researchers have demonstrated that this compound exhibits improved pharmacokinetic profiles compared to traditional thyroxine analogs, which often suffer from rapid degradation in the gastrointestinal tract. The tert-butyloxy carbonyl group acts as a protective shield, preventing premature hydrolysis and ensuring sustained release of the active hormone within the body.
In addition to its therapeutic potential, N-(tert-Butyloxy)carbonyl-L-thyroxine has also been explored for its role in understanding thyroid hormone metabolism. Scientists have utilized this compound as a tool to study the mechanisms underlying thyroid hormone action at the cellular level. By modifying the structure of thyroxine, researchers can investigate how different substituents influence receptor binding affinity and downstream signaling pathways. These insights are crucial for developing next-generation thyroid hormone receptor agonists with enhanced efficacy and reduced side effects.
The synthesis of N-(tert-Butyloxy)carbonyl-L-thyroxine involves a multi-step process that combines principles from organic chemistry and peptide synthesis. The key step involves the coupling of L-thyroxine with tert-butyloxy carbonyl chloride in the presence of a suitable base. This reaction ensures selective modification of the amino group on thyroxine while preserving the integrity of other functional groups essential for hormonal activity. The resulting compound is then purified using chromatographic techniques to ensure high purity and consistency.
From an analytical standpoint, N-(tert-Butyloxy)carbonyl-L-thyroxine has been characterized using advanced spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These techniques have provided detailed information about the molecular structure, confirming the successful incorporation of the tert-butyloxy carbonyl group. Additionally, X-ray crystallography has been employed to determine the three-dimensional arrangement of atoms within the molecule, which is vital for understanding its pharmacological properties.
One of the most exciting developments in recent years is the exploration of N-(tert-Butyloxy)carbonyl-L-thyroxine as a potential therapeutic agent for neurodegenerative diseases. Emerging evidence suggests that thyroid hormones play a critical role in maintaining neuronal health and cognitive function. By modulating thyroid hormone levels through targeted delivery systems incorporating this compound, researchers aim to develop innovative treatments for conditions such as Alzheimer's disease and Parkinson's disease.
In conclusion, N-(tert-Butyloxy)carbonyl-L-thyroxine (CAS No. 88404-22-2) represents a significant advancement in thyroid hormone research. Its unique chemical structure, enhanced pharmacokinetic properties, and potential applications in treating various medical conditions make it an important molecule in contemporary medicinal chemistry. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a pivotal role in advancing our understanding and treatment of thyroid-related disorders.
88404-22-2 (N-(tert-Butyloxy)carbonyl-L-thyroxine) Related Products
- 71400-63-0(Boc-3-iodo-l-tyrosine)
- 478183-68-5((2R)-2-{(tert-butoxy)carbonylamino}-3-(4-hydroxy-3-iodophenyl)propanoic acid)
- 477847-24-8(4-{(4-Chlorobenzoyl)oxyimino}-1-(phenylsulfonyl)piperidine)
- 2228275-24-7(5-(3-bromoprop-1-en-2-yl)-2-nitrophenol)
- 17452-74-3(5-methyl-2H-1,3,4-oxathiazol-2-one)
- 1156940-24-7(Ethyl 2,3-dichloro-5-nitrobenzoate)
- 2411184-08-0(2-Chloro-N-[(1R,3S)-3-(pyrrolidine-1-carbonyl)cyclopentyl]propanamide)
- 1210499-46-9(3-{2-4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ylethyl}-1-(thiophen-2-yl)urea)
- 16910-39-7(Cholest-8-en-3-ol,4,14-dimethyl-, (3b,4a,5a)-)
- 1042640-89-0(2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine)




